Dobutamine hydrobromide
Description
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
74753-15-4 |
|---|---|
Molecular Formula |
C18H24BrNO3 |
Molecular Weight |
382.3 g/mol |
IUPAC Name |
4-[2-[4-(4-hydroxyphenyl)butan-2-ylamino]ethyl]benzene-1,2-diol;hydrobromide |
InChI |
InChI=1S/C18H23NO3.BrH/c1-13(2-3-14-4-7-16(20)8-5-14)19-11-10-15-6-9-17(21)18(22)12-15;/h4-9,12-13,19-22H,2-3,10-11H2,1H3;1H |
InChI Key |
QMCDOYGKCFLHBO-UHFFFAOYSA-N |
SMILES |
CC(CCC1=CC=C(C=C1)O)NCCC2=CC(=C(C=C2)O)O.Br |
Canonical SMILES |
CC(CCC1=CC=C(C=C1)O)NCCC2=CC(=C(C=C2)O)O.Br |
Other CAS No. |
74753-15-4 |
Pictograms |
Irritant |
Related CAS |
34368-04-2 (Parent) |
Synonyms |
Dobucor Dobuject Dobutamin Fresenius Dobutamin Hexal Dobutamin ratiopharm Dobutamin Solvay Dobutamin-ratiopharm Dobutamina Inibsa Dobutamina Rovi Dobutamine Dobutamine (+)-Isomer Dobutamine Hydrobromide Dobutamine Hydrochloride Dobutamine Lactobionate Dobutamine Phosphate (1:1) Salt, (-)-Isomer Dobutamine Tartrate Dobutamine Tartrate (1:1), (R-(R*,R*))-Isomer Dobutamine Tartrate (1:1), (S-(R*,R*))-Isomer Dobutamine, (-)-Isomer Dobutamine, Phosphate (1:1) Salt (+)-Isomer Dobutrex Hydrobromide, Dobutamine Hydrochloride, Dobutamine Lactobionate, Dobutamine Lilly 81929 Oxiken Posiject Tartrate, Dobutamine |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Synthesis of Dobutamine Hydrobromide
Established Synthetic Routes and Industrial Preparations
Traditional synthesis of Dobutamine (B195870) hydrobromide often involves a sequential approach characterized by the formation of key intermediates through well-established organic reactions. These routes, while effective, typically require multiple distinct steps, including protection of functional groups, core structure formation, reduction, and final deprotection.
Multi-Step Reaction Sequences and Key Intermediates
One established pathway begins with readily available starting materials and proceeds through several key intermediates. A notable route involves the use of veratramine, p-methoxyacetophenone, and an acetaldehyde aqueous solution. google.com The reaction sequence is designed to build the carbon skeleton and introduce the necessary functional groups in a controlled manner.
The process can be summarized in three main stages:
Formation of a Mannich Condensation Compound: This intermediate is created by reacting the initial raw materials. google.com
Generation of Methoxy Dobutamine: The Mannich condensate undergoes a reduction reaction to form this methoxy-protected precursor to dobutamine. google.com
Demethylation to Dobutamine Hydrobromide: The final step involves the removal of the methyl ether protecting groups to yield the target molecule, which is then isolated as its hydrobromide salt. google.com
This multi-step approach ensures high purity but involves several stages of reaction and purification, which has prompted research into more efficient alternatives.
Mannich Reaction Applications in Dobutamine Synthesis
The Mannich reaction is a crucial carbon-carbon bond-forming reaction utilized in this synthetic pathway. ias.ac.in It is a three-component organic reaction that involves the aminoalkylation of an acidic proton located next to a carbonyl group. wikipedia.orglibretexts.org In the context of dobutamine synthesis, veratramine, p-methoxyacetophenone, and acetaldehyde are reacted in a solvent such as isopropanol to produce a β-amino-carbonyl compound known as a Mannich condensation compound. google.com This reaction effectively assembles the core structure of the dobutamine molecule. The mechanism begins with the formation of an iminium ion from the amine and aldehyde, which then acts as an electrophile for the enol form of the ketone. wikipedia.orglibretexts.org
| Mannich Reaction Step | |
| Reactants | Veratramine, p-methoxyacetophenone, acetaldehyde aqueous solution google.com |
| Solvent | Isopropanol google.com |
| Product | Mannich condensation compound google.com |
Clemmensen Reduction and Demethylation Steps
Following the Mannich reaction, the resulting condensation compound is subjected to a Clemmensen reduction. This reaction is a classic method for reducing ketones to alkanes using zinc amalgam and concentrated hydrochloric acid. wikipedia.org In a specific preparation method for dobutamine, the Clemmensen reduction is performed on the Mannich condensate using zinc powder in water to generate methoxy dobutamine. google.com This step is critical for converting the carbonyl group introduced during the Mannich reaction into a methylene group, which is part of the final dobutamine structure.
The final stage of this traditional route is demethylation. The intermediate, methoxy dobutamine, has its phenolic hydroxyl groups protected as methyl ethers. To obtain the active form of the molecule, these protective groups must be removed. This is achieved by reacting the methoxy dobutamine with hydrobromic acid, which cleaves the ether bonds to yield this compound. google.com Older methods also describe the use of 48% hydrobromic acid for the demethylation of the trimethyl ether of dobutamine. googleapis.com
| Reduction and Demethylation Steps | |
| Reaction 1 | Clemmensen Reduction google.com |
| Substrate | Mannich condensation compound google.com |
| Reagents | Zinc powder, water google.com |
| Product | Methoxy dobutamine google.com |
| Reaction 2 | Demethylation google.com |
| Substrate | Methoxy dobutamine google.com |
| Reagent | Hydrobromic acid google.com |
| Final Product | This compound google.com |
Novel and Optimized Synthetic Approaches
In response to the drawbacks of traditional multi-step syntheses, including the use of harsh reagents and the generation of waste, more efficient and environmentally friendly methods have been developed. These novel approaches often focus on reducing the number of steps and employing catalytic processes.
Catalytic Hydrogenation Methods
A significant advancement in dobutamine synthesis is the development of a one-step process utilizing catalytic hydrogenation. googleapis.comgoogle.com This method involves a direct reductive amination reaction. Instead of protecting the phenolic groups, the synthesis directly reacts a mineral acid-addition salt of a dopamine (B1211576) compound with a ketone. googleapis.comgoogle.com
Specifically, dopamine hydrochloride can be reacted with 4-(4-hydroxyphenyl)-2-butanone in a solvent like methanol. The reaction proceeds in the presence of hydrogen gas and a hydrogenation catalyst, with platinum on active carbon (Pt/C) being particularly effective. googleapis.comgoogle.com This catalytic approach is highly selective and produces the desired dobutamine salt in high yield and purity, proceeding efficiently at ambient temperature and low hydrogen pressure. google.com This single-step synthesis is a significant improvement over the three separate reaction steps of reductive amination, demethylation, and salt conversion found in older processes. googleapis.com
| Catalytic Hydrogenation (One-Step Reductive Amination) | |
| Reactants | Dopamine hydrochloride, 4-(4-hydroxyphenyl)-2-butanone googleapis.comgoogle.com |
| Catalyst | Platinum on active carbon (Pt/C) googleapis.comgoogle.com |
| Reducing Agent | Hydrogen gas googleapis.comgoogle.com |
| Solvent | Methanol google.com |
| Key Advantage | Combines amination and reduction in a single step, avoiding the need for a separate demethylation stage. googleapis.comgoogle.com |
Application of Green Chemistry Principles in this compound Synthesis
The principles of green chemistry, which aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances, are evident in the evolution of dobutamine synthesis. nih.govtotalpharmaceuticaltopics.commdpi.com
The move towards a one-step catalytic hydrogenation process exemplifies several green chemistry principles:
Atom Economy and Waste Prevention: By combining multiple transformations into a single step, the process significantly reduces the amount of waste generated from intermediate purifications and solvent usage. jddhs.com
Use of Catalysis: The use of a platinum catalyst allows the reaction to proceed under mild conditions with high selectivity, and catalysts are, by definition, used in small amounts and can often be recycled. googleapis.comgoogle.comjddhs.com
Avoiding Chemical Derivatives: This modern route uses non-etherified phenolic starting materials, which eliminates the need for protecting group chemistry (methylation) and the subsequent harsh deprotection (demethylation) step. googleapis.comgoogle.com This aligns with the principle of avoiding unnecessary derivatization. jddhs.com
Safer Solvents and Reagents: The process avoids the use of aggressive and environmentally burdensome reagents like 48% hydrobromic acid, which was used in older demethylation procedures. googleapis.comgoogle.com The use of solvents like methanol or ethanol is common, and the reactions are run under moderate conditions. google.com
Even the synthesis route involving the Mannich reaction and Clemmensen reduction has been presented as an improvement that avoids the use of expensive and environmentally impactful heavy metal catalysts like Palladium on carbon (Pd/C) that were used in other methods. google.com These developments reflect a clear trend in pharmaceutical manufacturing toward more sustainable and efficient chemical syntheses. nih.gov
Stereoselective Synthesis and Enantiomeric Separation Techniques
The production of single-enantiomer drugs is of paramount importance in the pharmaceutical industry, as different enantiomers of a chiral drug can have varied pharmacological and toxicological effects. For dobutamine, the (+) isomer is a potent β1 agonist and an α1 antagonist, while the (-) isomer acts as an α1 agonist. The synthesis of enantiomerically pure this compound can be approached through two primary strategies: the separation of a pre-synthesized racemic mixture or the direct synthesis of a single enantiomer through asymmetric methods.
Resolution of Racemic Mixtures
The most established method for separating enantiomers on an industrial scale is the resolution of racemic mixtures. This approach involves the synthesis of the racemic compound, followed by a separation process to isolate the desired enantiomer.
A prevalent technique for the resolution of racemic amines like dobutamine is diastereomeric salt formation . This method involves reacting the racemic base with a single enantiomer of a chiral acid, known as a resolving agent. This reaction creates a mixture of two diastereomeric salts. Unlike enantiomers, which have identical physical properties, diastereomers possess different solubilities, melting points, and other physical characteristics. This difference allows for their separation by methods such as fractional crystallization.
The general process for diastereomeric salt resolution involves the following steps:
Salt Formation: The racemic dobutamine is reacted with an enantiomerically pure chiral acid in a suitable solvent. Commonly used resolving agents for amines include chiral carboxylic acids such as tartaric acid and its derivatives (e.g., O,O'-dibenzoyl-tartaric acid or O,O'-di-p-toluoyl-tartaric acid), mandelic acid, or camphorsulfonic acid.
Fractional Crystallization: The solvent is chosen so that one of the diastereomeric salts is significantly less soluble than the other. Upon cooling or concentration of the solution, the less soluble diastereomer crystallizes out, leaving the more soluble one in the mother liquor.
Isolation and Purification: The crystallized diastereomeric salt is collected by filtration and can be further purified by recrystallization to achieve high diastereomeric purity.
Liberation of the Enantiomer: The purified diastereomeric salt is then treated with a base (to neutralize the chiral acid) to liberate the free amine enantiomer. Subsequent treatment with hydrobromic acid would then yield the desired this compound enantiomer. The resolving agent can often be recovered and reused.
The efficiency of this process is highly dependent on the choice of the resolving agent and the solvent system, which can significantly impact the difference in solubility between the diastereomeric salts.
Table 1: Common Chiral Resolving Agents for Amines
| Resolving Agent | Chemical Class |
|---|---|
| (+)-Tartaric Acid | Dicarboxylic Acid |
| (-)-Tartaric Acid | Dicarboxylic Acid |
| O,O'-Dibenzoyl-(2R,3R)-tartaric acid (DBTA) | Tartaric Acid Derivative |
| O,O'-Di-p-toluoyl-(2R,3R)-tartaric acid (DPTTA) | Tartaric Acid Derivative |
| (S)-(+)-Mandelic Acid | α-Hydroxy Acid |
| (R)-(-)-Mandelic Acid | α-Hydroxy Acid |
While specific data on the resolution of dobutamine using these exact agents is not extensively detailed in readily available literature, the principles of diastereomeric salt formation are standard practice for resolving such chiral amines. The selection of the optimal resolving agent and solvent often requires empirical screening to find conditions that provide the best separation efficiency, yield, and enantiomeric purity.
Asymmetric Synthesis Strategies for this compound Enantiomers
As an alternative to resolving a racemic mixture, which has a theoretical maximum yield of 50% for the desired enantiomer without a racemization-recycling loop, asymmetric synthesis aims to create the desired enantiomer directly. organic-chemistry.org This approach avoids the generation of the unwanted enantiomer, making it a more atom-economical and potentially more efficient strategy. Asymmetric synthesis introduces chirality during the reaction sequence using a chiral catalyst, a chiral auxiliary, or a chiral reagent.
Key strategies applicable to the synthesis of dobutamine enantiomers include:
Stereoselective Reduction of a Prochiral Ketone: A crucial step in many dobutamine syntheses is the reductive amination of a ketone precursor, 4-(4-hydroxyphenyl)butan-2-one, with dopamine or a protected dopamine derivative. An asymmetric version of this process would involve the stereoselective reduction of an intermediate imine or the asymmetric reduction of the ketone to a chiral alcohol, which is then converted to the amine.
Catalytic Asymmetric Reduction: This can be achieved using chiral catalysts, such as those based on transition metals (e.g., Ruthenium, Rhodium, Iridium) complexed with chiral ligands (e.g., BINAP, DuPhos). Another well-established method is the Corey-Bakshi-Shibata (CBS) reduction, which uses a chiral oxazaborolidine catalyst to stereoselectively reduce ketones with high enantioselectivity.
Enzymatic Reduction: Biocatalysis, using enzymes such as ketoreductases (KREDs), offers a highly selective and environmentally friendly method for the asymmetric reduction of ketones to chiral alcohols. These enzymes can exhibit exquisite enantioselectivity and operate under mild conditions.
Use of Chiral Auxiliaries: A chiral auxiliary is a molecule that is temporarily incorporated into the synthetic route to direct the stereochemical outcome of a reaction. wikipedia.org For instance, a chiral auxiliary could be attached to the amine or another functional group of a precursor molecule. After inducing the desired stereochemistry in a subsequent step, the auxiliary is removed and can often be recovered. Evans' oxazolidinone auxiliaries, for example, are widely used to direct stereoselective alkylations and aldol reactions.
Synthesis from the Chiral Pool: This strategy utilizes readily available, enantiomerically pure natural products, such as amino acids or terpenes, as starting materials. A synthetic route would be designed to convert the chiral starting material into the target enantiomer of dobutamine, transferring the existing chirality through the synthetic sequence.
Table 2: Comparison of Stereoselective Synthesis Strategies
| Strategy | Principle | Advantages | Disadvantages |
|---|---|---|---|
| Diastereomeric Salt Resolution | Separation of diastereomers based on different physical properties. | Well-established, scalable, reliable. | Theoretical max yield of 50% (without recycling), requires screening of agents and solvents, generates waste enantiomer. |
| Asymmetric Catalysis | A small amount of a chiral catalyst creates a large amount of chiral product. | High atom economy, high enantioselectivity, catalyst can be recycled. | Catalysts can be expensive and sensitive to reaction conditions. |
| Chiral Auxiliaries | A stoichiometric chiral molecule directs a stereoselective reaction. | Often highly predictable and reliable stereochemical control. | Requires additional steps for attachment and removal, not atom-economical. |
| Chiral Pool Synthesis | Utilizes existing chirality from natural products. | Starts with 100% enantiomerically pure material. | Limited by the availability and structure of suitable starting materials. |
The development of a specific asymmetric synthesis for this compound would involve significant research to identify the most effective chiral catalyst, reagent, or auxiliary and to optimize reaction conditions to achieve high yield and enantiomeric excess (ee).
Structure Activity Relationship Sar of Dobutamine Hydrobromide and Analogues
Influence of Molecular Substituents on Adrenergic Receptor Affinity and Selectivity
The development of dobutamine (B195870) was a result of systematic modifications to the structure of isoproterenol (B85558), aiming to enhance inotropic effects while minimizing chronotropic, arrhythmogenic, and vascular side effects. ahajournals.org This "intelligent drug design" led to a molecule with a unique cardiovascular profile derived from a complex interplay with adrenergic receptors. derangedphysiology.comnih.gov
Aromatic Ring Hydroxylation and Substitution Patterns
The presence and position of hydroxyl groups on the aromatic ring are crucial for the activity of phenylethylamine derivatives at adrenergic receptors. karger.com For high agonist activity, a substituted benzene (B151609) ring is essential. gpatindia.com The catechol moiety, with hydroxyl groups at the 3 and 4 positions of the phenyl ring, is a key feature for potent interaction with both α and β receptors. karger.comresearchgate.net In dobutamine, the 3,4-dihydroxy substitution on one of the phenyl rings contributes significantly to its binding affinity. mlsu.ac.in The presence of the catechol group is generally required for full intrinsic activity at β-adrenergic receptors. researchgate.net The interaction of these hydroxyl groups with specific serine residues in transmembrane helix 5 (TM5) of the β-adrenergic receptor is a critical aspect of agonist binding and receptor activation. nih.gov
N-Substitution Effects on Receptor Subtype Selectivity (Alpha vs. Beta)
The substituent on the amino group of phenylethylamines plays a pivotal role in determining the selectivity between α- and β-adrenergic receptors. gpatindia.com Increasing the size of the N-substituent generally leads to a decrease in α-receptor activity and an increase in β-receptor activity. gpatindia.commlsu.ac.in Dobutamine possesses a large, bulky aromatic substituent on the amino group, which confers a high degree of β1-selectivity. auctoresonline.orgderangedphysiology.com This large N-substituent also contributes to increased lipophilicity, potentially leading to a longer duration of action and enhanced cell penetration. gpatindia.com While methyl substitution on the nitrogen can maximize both α and β activity, larger groups like the one found in dobutamine significantly reduce or eliminate α-agonist activity, with some larger lipophilic groups even conferring α-blocking properties. gpatindia.com
Aliphatic Chain Modifications and Conformational Impact
Modifications to the aliphatic chain connecting the aromatic ring and the amine group can influence the molecule's activity. For potent direct-acting agonists, the amino group should be separated from the aromatic ring by two carbon atoms. mlsu.ac.in The absence of a β-hydroxyl group on the ethylamine (B1201723) side chain, as is the case with dobutamine, differentiates it from many other catecholamines like isoproterenol. ahajournals.orgnih.gov This structural feature is thought to reduce the number of potential hydrogen bonds with the receptor, which may contribute to dobutamine's classification as a partial agonist. nih.gov The addition of a methyl group on the α-carbon of the ethylamine side chain can increase the duration of action by making the compound resistant to metabolism by monoamine oxidase (MAO). mlsu.ac.in
Stereochemical Contributions to Receptor Binding and Agonism
Differential Activity of (+) and (-) Enantiomers at Alpha-1, Beta-1, and Beta-2 Adrenoceptors
The stereochemical configuration of dobutamine is a critical determinant of its interaction with adrenergic receptor subtypes. The (+) enantiomer is a potent β1 and β2-adrenoceptor agonist, approximately 10 times more potent than the (-) enantiomer at β-receptors. auctoresonline.orgnih.gov Conversely, the (-) enantiomer is a potent α1-adrenoceptor agonist. auctoresonline.orgnih.govnih.gov The (+) isomer, while binding to the α1-receptor with high affinity, lacks agonist activity and instead acts as a competitive α1-antagonist, capable of blocking the effects of the (-) isomer. auctoresonline.orgnih.govderangedphysiology.com
This differential activity means that the racemic mixture of dobutamine results in a complex pharmacological profile. The β1-agonist effects of both enantiomers, particularly the potent (+) isomer, are primarily responsible for the increase in myocardial contractility. nih.govwikianesthesia.org The α1-agonist activity of the (-) isomer contributes to the inotropic effect, while the α1-antagonist activity of the (+) isomer counteracts this, leading to a relatively neutral effect on peripheral vascular resistance. auctoresonline.orgderangedphysiology.comnih.gov
Interactive Table: Adrenergic Receptor Activity of Dobutamine Enantiomers
| Enantiomer | α1-Adrenoceptor Activity | β1-Adrenoceptor Activity | β2-Adrenoceptor Activity |
| (+)-Dobutamine | Antagonist auctoresonline.orgnih.gov | Potent Agonist auctoresonline.orgnih.gov | Agonist nih.gov |
| (-)-Dobutamine | Potent Agonist auctoresonline.orgnih.govnih.gov | Agonist nih.gov | Weak Agonist mdpi.com |
| Racemic Dobutamine | Partial Agonist nih.gov | Full Agonist derangedphysiology.com | Weak Agonist derangedphysiology.com |
Radioligand binding studies have quantified the affinity of dobutamine for different adrenergic receptor subtypes, confirming its selectivity for β1 over β2 receptors and for α1 over α2 receptors. nih.govnih.gov
Interactive Table: Dissociation Constants (K D ) of Dobutamine for Adrenergic Receptor Subtypes
| Receptor Subtype | Tissue Source | Radioligand | K D (μM) |
| β1 | Rat Heart | [ 3 H]dihydroalprenolol | 2.5 nih.govnih.gov |
| β1 | Turkey Erythrocyte | [ 3 H]dihydroalprenolol | 2.6 nih.govnih.gov |
| β2 | Frog Heart | [ 3 H]dihydroalprenolol | 14.8 nih.govnih.gov |
| β2 | Rat Lung | [ 3 H]dihydroalprenolol | 25.4 nih.govnih.gov |
| α1 | Rat Heart | [ 3 H]prazosin | 0.09 nih.govnih.gov |
| α1 | Rabbit Uterus | [ 3 H]prazosin | 0.14 nih.govnih.gov |
| α2 | Human Platelet | [ 3 H]dihydroergocryptine | 9.3 nih.govnih.gov |
| α2 | Rabbit Uterus | [ 3 H]yohimbine | 5.7 nih.govnih.gov |
Computational Modeling of Ligand-Receptor Interactions
Computational methods, such as homology modeling and molecular dynamics simulations, have provided valuable insights into the structural basis of ligand-receptor interactions for adrenergic and dopamine (B1211576) receptors. nih.govresearchgate.net While specific computational studies focusing exclusively on dobutamine hydrobromide are not extensively detailed in the provided search results, the general principles derived from modeling related receptors are applicable.
These studies reveal that agonist binding induces conformational changes in the receptor, such as a contraction of the ligand-binding pocket. researchgate.net For β-adrenergic receptors, key interactions involve hydrogen bonding between the ligand's catechol or equivalent moiety and conserved serine residues in transmembrane helix 5. nih.govresearchgate.net The absence of the β-hydroxyl group in dobutamine is proposed to weaken its interaction with helices 3 and 7, which may contribute to its partial agonist nature. nih.gov
Computational models help to identify specific amino acid residues within the binding pocket that are crucial for ligand affinity and subtype selectivity. nih.gov For instance, non-conserved residues outside the primary catecholamine binding pocket can interact with ligands like dobutamine and contribute to their subtype specificity. nih.gov These in silico approaches are instrumental in understanding the molecular determinants of drug action and can guide the design of new ligands with desired pharmacological profiles. nih.govresearchgate.net
Molecular and Cellular Pharmacodynamics of Dobutamine Hydrobromide
Detailed Mechanisms of Adrenergic Receptor Agonism
The principal mechanism of action of dobutamine (B195870) is the direct stimulation of beta-1 (β1) adrenergic receptors, which are predominantly located on cardiac myocytes. wikipedia.orgpatsnap.com This interaction is primarily responsible for its positive inotropic, or contractility-enhancing, effects. drugs.comdrugbank.com The (+)-isomer of dobutamine is a potent β1-adrenoceptor agonist. wikipedia.org
Stimulation of β1-adrenoceptors on cardiac muscle cells leads to an increase in myocardial contractility and stroke volume, which in turn increases cardiac output. patsnap.comdrugbank.com Unlike other catecholamines such as dopamine (B1211576), dobutamine's action is direct and does not depend on the release of endogenous norepinephrine (B1679862). drugs.comdrugs.comdrugbank.com This direct agonism at the β1 receptor is the foundation of its cardiac stimulant action. ebi.ac.uknih.gov Studies in neonatal rat cardiomyocytes have confirmed that dobutamine's effects are mediated through the activation of β1-adrenoceptors. nih.gov
While its primary action is at the β1 receptor, dobutamine also exhibits modulatory effects on beta-2 (β2) and alpha-1 (α1) adrenoceptors. droracle.ainih.gov These effects are generally considered milder compared to its β1 activity and are a result of the compound's racemic nature. wikipedia.orgdroracle.ai
The two stereoisomers of dobutamine have differing affinities and activities at these other receptors:
The (+)-dobutamine isomer acts as a potent β1 agonist and also possesses mild β2 agonist activity and α1 antagonist properties. wikipedia.org The β2-agonist activity contributes to vasodilation, which can help reduce afterload. droracle.aidroracle.ai
The (-)-dobutamine isomer functions as an α1-adrenoceptor agonist. wikipedia.org This α1 agonism can lead to vasoconstriction. droracle.ainih.gov
When administered as a racemic mixture, these opposing vascular effects—vasodilation from β2 agonism and vasoconstriction from α1 agonism—tend to offset each other. droracle.ainih.gov The result is a minimal net change in systemic vascular resistance and blood pressure, allowing the prominent β1-mediated inotropic effects to prevail. nih.govdroracle.ai Research has shown that dobutamine's inotropic activity may result from the combined stimulation of both β1 and α1 adrenoceptors in the myocardium. droracle.ainih.gov
Receptor Activity Profile of Dobutamine Isomers
| Isomer | Primary Receptor Interaction | Secondary Receptor Interaction(s) | Primary Effect |
|---|---|---|---|
| (+)-Dobutamine | Potent β1 Agonist | Mild β2 Agonist, α1 Antagonist | Increases heart contractility, contributes to vasodilation. wikipedia.org |
| (-)-Dobutamine | α1 Agonist | - | Contributes to vasoconstriction. wikipedia.org |
| Racemic Mixture (Clinical Formulation) | Predominant β1 Agonism | Balanced α1 and β2 effects | Strong positive inotropic effect with minimal net change in vascular resistance. droracle.ainih.govdroracle.ai |
Intracellular Signaling Pathways Activated by Dobutamine Hydrobromide
Adrenergic receptors, including the β1, β2, and α1 subtypes, are members of the large G-protein coupled receptor (GPCR) superfamily. patsnap.comahajournals.orgwikipedia.org When dobutamine binds to these receptors, it induces a conformational change in the receptor protein. ahajournals.orgwikipedia.org This change facilitates the activation of an associated heterotrimeric G-protein on the intracellular side of the cell membrane. nih.govahajournals.org
Specifically, the β1-adrenoceptor stimulated by dobutamine couples primarily to the Gs (stimulatory) protein. patsnap.comnih.gov The binding of the agonist (dobutamine) causes the Gs protein to exchange a bound guanosine (B1672433) diphosphate (B83284) (GDP) molecule for a guanosine triphosphate (GTP) molecule. This exchange activates the Gs protein, causing its α-subunit (Gαs) to dissociate from its βγ-subunits. ahajournals.orgwikipedia.org The activated Gαs-GTP complex is then free to interact with and modulate downstream effector enzymes. patsnap.comahajournals.org
The primary downstream effector for the activated Gαs subunit is the enzyme adenylate cyclase (also known as adenylyl cyclase). patsnap.comnih.gov The Gαs-GTP complex binds to and activates adenylate cyclase, which is an enzyme embedded in the cell membrane. nih.govnih.gov
Once activated, adenylate cyclase catalyzes the conversion of adenosine (B11128) triphosphate (ATP) into cyclic adenosine monophosphate (cAMP). patsnap.comnih.gov This action leads to a rapid and significant increase in the intracellular concentration of cAMP. droracle.ai This rise in cAMP serves as a critical second messenger, propagating the signal initiated by dobutamine's binding to the β1-receptor. derangedphysiology.comahajournals.org The production of cAMP is a key step that links receptor stimulation to the subsequent cellular response. researchgate.net
The elevated intracellular levels of cAMP lead to the activation of cAMP-dependent Protein Kinase, more commonly known as Protein Kinase A (PKA). patsnap.comnih.gov PKA is the main effector of cAMP within the cell. nih.gov In its inactive state, PKA exists as a tetramer of two regulatory subunits and two catalytic subunits. The binding of cAMP to the regulatory subunits causes them to release the active catalytic subunits. ahajournals.org
These freed PKA catalytic subunits then phosphorylate a variety of specific protein targets within the cardiac myocyte, altering their function and leading to the ultimate physiological response. patsnap.com Key downstream phosphorylation targets of PKA in the context of dobutamine stimulation include:
L-type Calcium Channels: Phosphorylation of these channels increases their permeability to calcium ions (Ca2+), leading to an increased influx of Ca2+ into the cell during an action potential. This is a major contributor to the enhanced force of myocardial contraction (positive inotropy). patsnap.com
Phospholamban: In its unphosphorylated state, phospholamban inhibits the sarcoplasmic reticulum Ca2+-ATPase (SERCA2a) pump. PKA-mediated phosphorylation of phospholamban relieves this inhibition, accelerating the reuptake of Ca2+ into the sarcoplasmic reticulum. This action contributes to faster myocardial relaxation (lusitropy). patsnap.com
Troponin I (cTnI): Phosphorylation of this component of the contractile machinery reduces the sensitivity of the myofilaments to Ca2+. This facilitates a more rapid dissociation of Ca2+ from troponin C, further contributing to the rate of myocardial relaxation. patsnap.comnih.gov
Regulation of Intracellular Calcium Dynamics (e.g., L-type calcium channels, phospholamban, troponin I)
This compound's primary mechanism of action involves the modulation of intracellular calcium (Ca2+) dynamics within cardiac myocytes, which is central to its inotropic effect. This regulation is achieved through a signaling cascade initiated by the binding of dobutamine to beta-1 adrenergic receptors. patsnap.com This interaction activates adenylate cyclase, leading to an increase in intracellular cyclic AMP (camp). patsnap.comderangedphysiology.com The elevated cAMP levels then activate protein kinase A (PKA), a key enzyme that phosphorylates several target proteins crucial for calcium handling. patsnap.comcambridge.org
The key targets of PKA phosphorylation that regulate intracellular calcium dynamics include:
Phospholamban (PLN): In its dephosphorylated state, phospholamban acts as an inhibitor of the sarcoplasmic/endoplasmic reticulum Ca2+-ATPase (SERCA2a) pump. patsnap.comahajournals.org The SERCA2a pump is responsible for re-sequestering Ca2+ from the cytosol back into the SR during diastole. patsnap.com PKA phosphorylates phospholamban, which relieves its inhibitory effect on SERCA2a. patsnap.comahajournals.org This disinhibition leads to an accelerated rate of Ca2+ reuptake into the SR, which has two main consequences: it enhances the rate of myocardial relaxation (lusitropy) and increases the amount of Ca2+ stored in the SR available for subsequent contractions, further contributing to the positive inotropic effect. patsnap.comahajournals.org Studies have shown that the phosphorylation state of phospholamban, particularly at specific sites like threonine-17, can influence the contractile response to dobutamine. nih.govphysiology.org
Troponin I (TnI): Troponin I is a subunit of the troponin complex, which regulates the interaction between actin and myosin filaments. PKA-mediated phosphorylation of TnI, particularly at serine residues 23 and 24, decreases the sensitivity of the myofilaments to Ca2+. ahajournals.orgahajournals.org This seemingly counterintuitive action facilitates faster dissociation of Ca2+ from troponin C, leading to a more rapid relaxation of the cardiomyocyte during diastole. patsnap.com This accelerated relaxation is crucial for maintaining adequate filling time for the ventricles, especially at higher heart rates. Research indicates that the lack of TnI phosphorylation at these sites can impair both systolic and diastolic responses to dobutamine. nih.gov
The integrated effect of dobutamine on these three key proteins results in a finely tuned regulation of intracellular calcium, leading to both increased contractility and enhanced relaxation of the cardiac muscle. patsnap.com
Enantiomer-Specific Cellular Responses and Signaling Cascades
The (+) enantiomer of dobutamine is a potent agonist at β1 and β2-adrenergic receptors. mdpi.com Its binding to β1-receptors in cardiac myocytes is the primary driver of the signaling cascade described previously, leading to increased cAMP production and subsequent PKA activation. derangedphysiology.com This results in the phosphorylation of L-type calcium channels, phospholamban, and troponin I, ultimately enhancing myocardial contractility and heart rate. patsnap.comcambridge.org The β2-agonist activity of the (+)-enantiomer contributes to peripheral vasodilation, which can reduce the afterload on the heart. pharmaceutical-journal.com
In contrast, the (-) enantiomer of dobutamine acts as a potent agonist at α1-adrenergic receptors. mdpi.comnih.gov Stimulation of α1-receptors in the vasculature leads to vasoconstriction. derangedphysiology.com In the heart, α1-adrenergic stimulation can also contribute to an increase in inotropy, although the exact signaling pathway is distinct from the β-adrenergic pathway and generally considered to be less prominent. derangedphysiology.com
When the racemic mixture of dobutamine is administered, the opposing effects of the two enantiomers on the peripheral vasculature—vasodilation from the (+) enantiomer's β2-activity and vasoconstriction from the (-) enantiomer's α1-activity—tend to balance each other out. derangedphysiology.com This results in a minimal net effect on systemic vascular resistance, a desirable characteristic for an inotropic agent. patsnap.com The primary cardiac effects, however, are additive. The potent β1-agonist activity of the (+)-enantiomer, combined with the α1-mediated inotropic effect of the (-)-enantiomer, results in a significant increase in myocardial contractility and cardiac output. derangedphysiology.comnih.gov
The distinct signaling cascades initiated by each enantiomer are summarized below:
(+)-Dobutamine: Binds to β1 and β2-adrenergic receptors → Activates Gs-protein → Stimulates adenylate cyclase → Increases intracellular cAMP → Activates Protein Kinase A (PKA) → Phosphorylates L-type calcium channels, phospholamban, and troponin I → Increased cardiac contractility and heart rate, and peripheral vasodilation. patsnap.commdpi.com
(-)-Dobutamine: Binds to α1-adrenergic receptors → Activates Gq-protein → Stimulates phospholipase C → Increases inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG) → Release of intracellular calcium and activation of Protein Kinase C (PKC) → Vasoconstriction and a contribution to increased cardiac contractility. mdpi.comnih.gov
Data Tables
Table 1: Enantiomer-Specific Receptor Activity of Dobutamine
| Enantiomer | Primary Receptor Activity | Secondary Receptor Activity |
| (+)-Dobutamine | Potent β1 and β2-agonist | Weak α1-antagonist |
| (-)-Dobutamine | Potent α1-agonist | Weak β1 and β2-agonist |
Table 2: Effects of Dobutamine Enantiomers on Cellular Signaling
| Enantiomer | Signaling Pathway Activated | Key Second Messengers | Primary Cellular Response |
| (+)-Dobutamine | Gs-protein coupled receptor pathway | Cyclic AMP (cAMP) | Increased PKA activity, phosphorylation of Ca2+ handling proteins |
| (-)-Dobutamine | Gq-protein coupled receptor pathway | Inositol trisphosphate (IP3), Diacylglycerol (DAG) | Release of intracellular Ca2+, activation of PKC |
Pharmacokinetic and Metabolic Research in Pre Clinical Models
Absorption, Distribution, Metabolism, and Excretion (ADME) Characterization in Animal Models
Dobutamine (B195870) exhibits rapid and extensive metabolism in animal models, a characteristic that significantly influences its distribution and excretion. e-lactancia.orgpfizer.com Following administration, dobutamine is subject to metabolic processes primarily in the liver and kidneys. e-lactancia.org
Distribution: Tissue distribution analyses in rats and dogs have shown no unusual accumulation of dobutamine or its metabolites, with the highest concentrations found in organs associated with metabolism and excretion, such as the liver, kidneys, and intestines. e-lactancia.org The actions of dobutamine in animals are direct and not dependent on presynaptic mechanisms involving norepinephrine (B1679862) release. e-lactancia.orgpfizer.comfda.govfda.gov.phpfizermedicalinformation.com
Metabolism and Excretion: The primary routes of metabolism are methylation of the catechol group and subsequent conjugation. pfizer.comfda.govpfizermedicalinformation.com In rats, the major pathway for excretion of dobutamine and its metabolites is through biliary excretion, accounting for a significant portion of the administered dose. e-lactancia.org The compound is rapidly cleared from the plasma. fda.gov Studies in juvenile animal models, including neonatal and young animals, have also been conducted to understand age-related differences in cardiovascular responses, which may be influenced by developmental changes in pharmacokinetics. plos.orgnih.gov
Identification and Characterization of Metabolites
The biotransformation of dobutamine results in the formation of several metabolites, primarily through two major pathways: catechol methylation and conjugation. pfizer.comfda.govpfizermedicalinformation.com These metabolic conversions lead to compounds that are generally inactive and more water-soluble, facilitating their excretion. helsinki.fi
A principal metabolic pathway for dobutamine is O-methylation of the catechol ring, a reaction catalyzed by the enzyme Catechol-O-methyltransferase (COMT). e-lactancia.orgpfizer.comwiley.com This process results in the formation of 3-O-methyldobutamine, which is considered an inactive metabolite. pfizer.comfda.gov COMT is a crucial enzyme in the metabolism of many catecholamines, and its action on dobutamine is a key determinant of the drug's clearance. wiley.comnih.gov
Following methylation, or acting on the parent compound directly, conjugation reactions represent the other major metabolic route for dobutamine. pfizer.comfda.govpfizermedicalinformation.com Glucuronidation, the conjugation with glucuronic acid, is a significant pathway. helsinki.firesearchgate.netresearchgate.net This reaction is catalyzed by UDP-glucuronosyltransferases (UGTs) and can occur at several sites on the dobutamine molecule, leading to various glucuronide conjugates. helsinki.firesearchgate.net These conjugated metabolites are highly water-soluble, which enhances their elimination from the body via urine or bile. helsinki.finih.gov Studies using liver microsomes from different species have shown that both dobutamine itself and its methylated metabolite, 3-O-methyldobutamine, are substrates for glucuronidation. researchgate.net
In Vitro Metabolic Stability and Enzyme Kinetics Studies
In vitro metabolic stability assays are crucial for predicting a compound's behavior in vivo. nuvisan.com These studies typically use liver subcellular fractions, like microsomes, or intact liver cells (hepatocytes) from various species to determine the rate of metabolism. nuvisan.comwuxiapptec.comspringernature.com For dobutamine, such studies have confirmed its susceptibility to metabolism by enzymes contained within these systems.
Research on the enzyme kinetics of dobutamine with human COMT has determined its affinity (Km) and maximum reaction velocity (Vmax). nih.gov One study reported a Km value of 0.05 mM and a Vmax of 0.59 nmol of product formed/mg protein/min for dobutamine methylation by COMT. nih.gov These kinetic parameters help in understanding the efficiency of the metabolic process. In vitro studies using liver microsomes from different species, including humans, rats, rabbits, and pigs, have demonstrated that dobutamine undergoes glucuronidation, although the specific types and ratios of glucuronide metabolites can vary significantly between species. researchgate.net
Species-Specific Pharmacokinetic Differences in Research Animal Models
Significant species-specific differences in pharmacokinetics are common in drug development and have been observed for dobutamine. nih.govannualreviews.org These variations can be due to differences in the expression and activity of metabolic enzymes. researchgate.netresearchgate.net
For instance, the rate of dobutamine metabolism can differ between species like rats, dogs, and monkeys. fda.gov A study comparing the metabolism of various compounds in liver microsomes found that the rate for some drugs ranked as monkey > rat > dog > human. fda.gov In the context of glucuronidation, research has shown considerable variability in the formation of dobutamine glucuronide isomers across human, rabbit, and rat liver microsomes. researchgate.net Specifically, the major glucuronide product formed by human liver microsomes was only a minor product in rat liver microsomes. researchgate.net Such differences are critical for the extrapolation of preclinical data to humans and highlight the importance of selecting appropriate animal models in research. nih.govnih.gov
Chemical Stability and Degradation Pathways of Dobutamine Hydrobromide
Hydrolytic Degradation Under Varied pH Conditions (Acidic, Neutral, Alkaline)
The stability of dobutamine (B195870) hydrobromide in aqueous solutions is significantly dependent on the pH. Forced degradation studies have revealed its sensitivity to acidic, neutral, and alkaline environments, although the extent and nature of degradation vary. nih.govresearchgate.net
Acidic Conditions: Under acidic conditions (e.g., in the presence of hydrochloric acid), dobutamine has been shown to degrade. nih.gov One study noted the formation of a single degradation product when a 10 mg/mL dobutamine solution was subjected to 37% HCl at 80°C. nih.gov However, another study reported that heating dobutamine in acidic conditions (0.1, 1, and 2 M HCl at 60°C for 72 hours) resulted in no significant degradation. bmj.comreading.ac.uk This suggests that the stability in acidic media can be influenced by the specific conditions of temperature and acid concentration.
Neutral Conditions: In neutral solutions (e.g., phosphate (B84403) buffer at pH 7), dobutamine has demonstrated some degree of stability, with one study showing no loss of the drug or the appearance of additional chromatographic peaks after 72 hours at 60°C in a peroxide solution at neutral pH. bmj.comreading.ac.uk
Alkaline Conditions: Dobutamine is highly susceptible to degradation in alkaline environments. bmj.comreading.ac.uk Exposure to basic conditions, such as 0.05 M sodium hydroxide (B78521) at ambient temperature, leads to rapid degradation. nih.gov Studies have shown that in alkaline solutions (pH 11–13), dobutamine is converted to aminochrome (B613825) through a free-radical-mediated mechanism. bmj.comreading.ac.uk This process is often accompanied by a visible color change, with the solution turning red/brown. bmj.comreading.ac.uk Under these conditions, two primary degradation products have been observed in chromatograms. nih.gov The degradation in alkaline media is considered a complex process involving oxidation and condensation, ultimately leading to the formation of dark-colored polymers. bmj.comreading.ac.uk
Table 1: Summary of Dobutamine Hydrobromide Hydrolytic Degradation
| pH Condition | Degradation Profile | Observed Products |
|---|---|---|
| Acidic | Sensitive, but reports are conflicting. nih.govbmj.comreading.ac.uk | One primary degradation product noted in one study. nih.gov |
| Neutral | Relatively stable under certain conditions. bmj.comreading.ac.uk | No significant degradation products observed in one study. bmj.comreading.ac.uk |
| Alkaline | Highly unstable and rapidly degrades. bmj.comreading.ac.uk | Two primary degradation products, aminochrome, and dark-colored polymers. nih.govbmj.comreading.ac.uk |
Oxidative Degradation Mechanisms and Products
Oxidative processes are a major pathway for the degradation of this compound, primarily due to the catechol moiety in its structure, which is prone to oxidation.
Formation of Aminochrome and Melanin-like Polymers
The oxidation of dobutamine, particularly under alkaline conditions, proceeds through the formation of an intermediate known as aminochrome. bmj.comreading.ac.uk This conversion is a free-radical-mediated process. bmj.comreading.ac.uk Aminochrome is an o-quinone that can undergo further complex oxidation and condensation reactions. bmj.comreading.ac.uknih.gov These subsequent reactions lead to the formation of higher molecular weight, dark-colored, and poorly defined structures, often referred to as melanin-like polymers. bmj.comreading.ac.uk This polymerization is responsible for the characteristic discoloration (red/brown) observed in dobutamine solutions upon degradation. bmj.comreading.ac.ukresearchgate.net
Role of Free Radical Intermediates
The degradation of dobutamine, especially through oxidation and photodegradation, is believed to involve free radical intermediates. bmj.comreading.ac.uk The catechol structure is susceptible to oxidation, which can be initiated by factors like light, heat, or the presence of oxidizing agents. nih.govbmj.comreading.ac.uk This process likely involves the formation of semiquinone radicals, which are then further oxidized to quinones, such as aminochrome. nih.gov These reactive intermediates can then participate in the complex polymerization reactions that lead to the formation of insoluble, colored degradation products. bmj.comreading.ac.uk The involvement of a free radical-mediated mechanism is a common theme in the degradation of catecholamines. bmj.comreading.ac.uk
Photodegradation Studies and Light Sensitivity
This compound is known to be sensitive to light. bmj.comreading.ac.uk Exposure to light can induce degradation, leading to a loss of potency and the formation of colored byproducts. bmj.comreading.ac.ukresearchgate.net The mechanism of photodegradation is thought to be similar to that of alkaline-induced degradation, possibly involving the formation of free radical intermediates. bmj.comresearchgate.net This light-induced degradation can result in a red/brown discoloration of dobutamine solutions. bmj.comresearchgate.net
Studies have shown that protecting dobutamine solutions from light can significantly improve their stability. bmj.comresearchgate.net For instance, the stability of dobutamine in syringes was found to be reduced when exposed to light compared to storage in the dark. bmj.comresearchgate.net The International Conference on Harmonisation (ICH) guidelines for photostability testing are often applied to assess the photosensitivity of drugs like dobutamine. nih.gov
Thermal Degradation Pathways and Kinetics
The thermal stability of this compound has been a subject of some debate in the literature, with conflicting reports. researchgate.net Some studies have suggested that dobutamine is relatively stable to heat, with one investigation finding no dobutamine degradation products after exposure to 80°C for 14 days, although degradation of the diluent (5% dextrose in water) was observed. nih.gov However, the same study noted that dobutamine solutions in polypropylene (B1209903) syringes turned brown during a 12-month stability study, suggesting a susceptibility to heat in certain containers. nih.gov
Another study found that dobutamine was stable when heated under acidic conditions but did not explicitly detail its stability under neutral or alkaline thermal stress. bmj.comreading.ac.uk Conversely, a different study reported that samples stored at 40°C showed greater than 5% degradation after 42 days, indicating that elevated temperatures can accelerate the degradation process. bmj.comresearchgate.net The rate of degradation was observed to be higher at increased temperatures. bmj.com The kinetics of thermal degradation can be influenced by the storage conditions, including the type of container and the presence of light. nih.govbmj.comresearchgate.net
Table 2: Thermal Degradation Findings for this compound
| Study Condition | Observation | Reference |
|---|---|---|
| 80°C for 14 days | No dobutamine degradation products detected, but diluent degraded. | nih.gov |
| 12-month storage in PP syringes | Solution turned brown, suggesting heat susceptibility. | nih.gov |
| 40°C for 42 days | Greater than 5% degradation observed. | bmj.comresearchgate.net |
Degradation Product Identification and Structural Elucidation
The identification and structural elucidation of dobutamine degradation products are essential for understanding its stability profile. Various analytical techniques, primarily high-performance liquid chromatography (HPLC), have been employed to separate and quantify dobutamine and its degradants. nih.govbmj.comreading.ac.uk
Under forced degradation conditions, several degradation products have been observed:
Alkaline Degradation: Leads to the formation of two main products, identified as aminochrome and subsequent melanin-like polymers. nih.govbmj.comreading.ac.uk These are characterized by their color. bmj.comreading.ac.uk
Acidic Degradation: Has been shown to yield one primary degradation product in some studies. nih.gov
Oxidative Degradation: Exposure to hydrogen peroxide results in the appearance of numerous, not clearly separated peaks in chromatograms, indicating a complex mixture of degradation products. nih.gov
Photodegradation: Can lead to the appearance of additional peaks in HPLC chromatograms. bmj.comreading.ac.uk
The principal routes of metabolism in humans involve methylation of the catechol group to form 3-O-methyldobutamine, which is inactive, and subsequent conjugation. pfizer.comnih.gov While this is a metabolic pathway, it provides insight into the reactive sites of the dobutamine molecule. The major excretion products found in urine are the conjugates of dobutamine and 3-O-methyldobutamine. pfizer.comnih.gov
Further structural characterization of degradation products often requires more advanced techniques such as mass spectrometry (MS) to determine their molecular weights and fragmentation patterns, which can help in elucidating their structures.
Impact of Excipients and Formulation Components on Chemical Stability
The chemical stability of this compound in a pharmaceutical preparation is not solely dependent on its intrinsic properties but is significantly influenced by the excipients and other components of the formulation. These substances, while essential for creating a viable product, can interact with dobutamine, affecting its integrity, potency, and degradation profile. Research into these interactions is critical for developing stable dobutamine formulations.
Influence of Antioxidants and Sulfites
Dobutamine, a catecholamine, is susceptible to oxidation. To mitigate this, antioxidants are commonly included in its injectable formulations. Sodium bisulfite or sodium metabisulfite (B1197395) are frequently used for this purpose. nih.govefda.gov.etpfizer.com These sulfiting agents act as oxygen scavengers, preferentially oxidizing to protect the active drug molecule. nih.govefda.gov.et While they are effective in preventing oxidative degradation, their presence can also lead to the formation of adducts with the catechol nucleus of dobutamine, representing another potential degradation pathway. Furthermore, sulfites themselves can be a source of incompatibility and are known to cause hypersensitivity or allergic-type reactions in susceptible individuals. nih.govmedsafe.govt.nznih.gov
In one study, dobutamine was found to be highly susceptible to oxidation under alkaline conditions, resulting in a red/brown colored product. bmj.com However, in a peroxide solution at a neutral pH, dobutamine remained stable for seven days with no significant loss of the drug. bmj.com Research has also explored the effect of the antioxidant vitamin C (ascorbic acid). A study investigating its effect on dobutamine's action found that the administration of vitamin C augmented the inotropic response to dobutamine in humans, suggesting that the redox environment contributes to the adrenergic regulation of ventricular contractility. nih.gov
Impact of Diluents and pH
The choice of intravenous diluent and the resulting pH of the solution are paramount to dobutamine's stability. The compound is known to be stable in acidic conditions but degrades rapidly in alkaline solutions. bmj.come-lactancia.org Formulations are typically adjusted to a pH range of 2.5 to 5.5. pfizer.come-lactancia.org Due to its instability in alkaline media, this compound should not be mixed with solutions such as 5% Sodium Bicarbonate Injection. pfizer.come-lactancia.org
Studies have extensively compared the stability of dobutamine in common intravenous fluids like 5% Dextrose in Water (D5W) and 0.9% Sodium Chloride (NS). One investigation found that degradation under basic conditions led to the formation of two distinct degradation products. nih.gov Another study noted that while dobutamine concentration remained largely stable, discoloration of the solution could be a limiting factor for its shelf life. bmj.comresearchgate.net For instance, discoloration was observed in samples stored at room temperature (exposed to and protected from light) and at 40°C, even when the drug concentration was still above 95% of the initial amount. bmj.comresearchgate.net
The stability is also a function of temperature and the container system used for storage.
| Container | Diluent | Storage Temperature | Observed Beyond-Use Date (BUD) | |
|---|---|---|---|---|
| Finding | Citation | |||
| Cyclic-Oleofin-Copolymer (COC) Vials | D5W or NS | −20°C, +5°C, and +25°C | Stable for 365 days | nih.gov |
| Polypropylene (PP) Syringes | D5W | −20°C | 21 days | nih.gov |
| NS | −20°C | 3 months | nih.gov | |
| D5W or NS | +25°C | 1 month | nih.gov |
Influence of Container Material and Other Components
The primary packaging or container system is another critical component that can affect drug stability. A study comparing ready-to-use dobutamine solutions stored in polypropylene (PP) syringes versus cyclic-oleofin-copolymer (COC) vials found significant differences in long-term stability. nih.gov Solutions stored in COC vials demonstrated superior stability, maintaining physicochemical integrity for a full year at various temperatures. nih.gov In contrast, the stability in PP syringes was considerably shorter, especially at ambient and frozen temperatures. nih.gov This highlights that interactions with the container surface, potential for leachable substances, or differences in gas permeability can impact the degradation rate of dobutamine.
Formulation components can also lead to specific incompatibilities. For example, it is recommended that this compound not be used with other agents or diluents that contain both sodium bisulfite and ethanol. efda.gov.etpfizer.com Research has also shown that the presence of light contributes significantly to the degradation of dobutamine compared to storage in the dark. bmj.comresearchgate.net
| Storage Condition | Key Finding | Calculated T₉₅% (Time to reach 95% potency) | Citation |
|---|---|---|---|
| 40°C (protected from light) | Degradation of 5.08% after 42 days. | 44.6 days | researchgate.netbmj.com |
| Room Temperature (exposed to light) | Exposure to light significantly reduced stability. Discoloration noted at day 28. | 77.3 days | bmj.comresearchgate.netbmj.com |
| Room Temperature (protected from light) | Discoloration noted at day 42. | 96.5 days | bmj.comresearchgate.netbmj.com |
| 4°C (protected from light) | Most stable condition. | 111.4 days | researchgate.netbmj.com |
While some common solid excipients such as starch, dextrose, lactose, talc, and magnesium stearate (B1226849) were found to have no effect in a specific spectrophotometric analysis of dobutamine, their impact in an aqueous formulation over time would require dedicated stability studies. researchgate.net
Advanced Analytical Methodologies for Dobutamine Hydrobromide Research
High-Performance Liquid Chromatography (HPLC) Applications
High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the analysis of dobutamine (B195870) hydrobromide, offering high resolution and sensitivity for both quantitative analysis and stability studies. Its versatility allows for the separation of dobutamine from its impurities and degradation products, ensuring the quality and integrity of the pharmaceutical product.
Development of Stability-Indicating HPLC Methods
The development of stability-indicating HPLC methods is crucial for assessing the shelf-life and degradation pathways of dobutamine hydrobromide under various environmental conditions. These methods are designed to separate the intact drug from any potential degradation products, thus providing a clear picture of the drug's stability over time.
Forced degradation studies are a key component in the development of these methods. This compound has been subjected to a range of stress conditions, including acidic, alkaline, oxidative, thermal, and photolytic stress, to induce degradation. bmj.comnih.gov One study revealed that dobutamine is sensitive to acidic, basic, and oxidative conditions but not to heat. nih.gov In acidic conditions, one degradation product was observed, while basic conditions led to the formation of two distinct degradation products. nih.gov Exposure to oxidative conditions resulted in numerous, less clearly separated peaks. nih.gov Conversely, another study reported that heating dobutamine in acidic conditions produced no significant degradation. bmj.com However, exposure to light was shown to significantly contribute to dobutamine degradation. bmj.combmj.com
Several HPLC methods have been developed and validated for this purpose. A common approach involves using a reversed-phase column, such as a C18 or Hypersil column, with a mobile phase typically consisting of a buffer solution (e.g., potassium dihydrogen phosphate), an organic modifier (e.g., acetonitrile (B52724) or methanol), and sometimes an ion-pairing agent. bmj.comderpharmachemica.comunoesc.edu.br UV detection is commonly employed, with a wavelength of 280 nm being frequently used due to dobutamine's absorbance at this wavelength. bmj.comderpharmachemica.com
The validation of these methods, in accordance with ICH guidelines, ensures their reliability. Parameters such as linearity, precision, accuracy, specificity, and robustness are thoroughly evaluated. derpharmachemica.comunoesc.edu.br For instance, one developed method demonstrated linearity over a concentration range of 0.2 mg/mL to 1.0 mg/ml, with a limit of detection of 10µg/ml and a limit of quantification of 30µg/ml. derpharmachemica.com Another study reported a linear range of 0.25–1.50 mg/ml, with detection and quantification limits of 0.20 and 0.94 µg/ml, respectively. bmj.combmj.com
The stability of dobutamine solutions has been evaluated under various storage conditions. For example, dobutamine hydrochloride 4 mg/mL in 5% dextrose injection was found to be stable for 30 days at both 5°C and 23°C. nih.gov In another study, the shelf life for a CIVAS product of dobutamine was recommended to be 42 days at 4°C and 35 days at room temperature when protected from light. bmj.comresearchgate.net
Table 1: Examples of HPLC Methods for this compound Stability Studies
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | Hypersil | Kromasil C18 | SinoChrom ODS-BP |
| Mobile Phase | 82:12:6 (v/v/v) 0.05 M KH2PO4:acetonitrile:methanol + 0.3% (v/v) triethylamine (B128534) (pH 4.0) | Methanol: 0.01M Potassium dihydrogen Phosphate (B84403) (60:40 v/v) | Gradient of 50 mM KH2PO4 buffer (A) and acetonitrile (B) |
| Flow Rate | 1.0 ml/min | 1.5 ml/min | 1.0 mL/min |
| Detection | UV at 280 nm | UV at 280 nm | UV at 280 nm |
| Linear Range | 0.25–1.50 mg/ml bmj.combmj.com | 0.2-1.0 mg/ml derpharmachemica.com | Not specified |
| LOD | 0.20 µg/ml bmj.combmj.com | 10 µg/ml derpharmachemica.com | Not specified |
| LOQ | 0.94 µg/ml bmj.combmj.com | 30 µg/ml derpharmachemica.com | Not specified |
Chiral HPLC for Enantiomeric Purity Analysis
Dobutamine is a chiral molecule and is administered as a racemic mixture of its (+) and (-) enantiomers. The enantiomers exhibit different pharmacological activities, making the analysis of enantiomeric purity a critical aspect of quality control. Chiral HPLC is the primary technique used for this purpose, employing chiral stationary phases (CSPs) to achieve separation.
The development of a chiral HPLC method involves selecting an appropriate CSP and optimizing the mobile phase to achieve baseline separation of the enantiomers. Polysaccharide-based CSPs are commonly used for the separation of a wide range of chiral compounds. phenomenex.comhplc.eu The mobile phase composition, including the type and concentration of the organic modifier and any additives, plays a crucial role in achieving the desired resolution.
For the analysis of eletriptan (B1671169) hydrobromide, a second-generation triptan drug, an isocratic chiral stationary phase HPLC method was developed using a Chiralpak AD column. asianpubs.org The mobile phase consisted of n-hexane, ethanol, diethyl amine, and trifluoroacetic acid, with UV detection at 223 nm. asianpubs.org This method was validated for its linearity, accuracy, and precision. asianpubs.org While this example is for a different compound, the principles of method development and validation are directly applicable to dobutamine.
The validation of a chiral HPLC method for enantiomeric purity includes assessing parameters such as specificity, linearity, range, accuracy, and precision for the undesired enantiomer. The limit of detection (LOD) and limit of quantification (LOQ) for the unwanted enantiomer are also critical to ensure that even trace amounts can be accurately measured.
Spectroscopic and Spectrometric Techniques
Spectroscopic and spectrometric techniques provide powerful tools for the quantification, degradation monitoring, and structural elucidation of this compound and its related substances.
UV-Visible Spectrophotometry for Quantification and Degradation Monitoring
UV-Visible spectrophotometry is a simple, cost-effective, and widely used technique for the quantitative analysis of this compound in bulk and pharmaceutical formulations. The method is based on the measurement of the absorbance of dobutamine in a suitable solvent at its wavelength of maximum absorption (λmax). For dobutamine, the λmax is typically observed around 280 nm. derpharmachemica.com
The technique can also be employed to monitor degradation. Changes in the UV spectrum, such as a decrease in the absorbance at the λmax or the appearance of new peaks, can indicate the degradation of the drug. lcms.cz For instance, the degradation of dobutamine under various stress conditions can be tracked by monitoring the changes in its UV absorbance over time. nih.gov
Several spectrophotometric methods have been developed for the determination of dobutamine. One method is based on the complexation of Fe (III) with sulpho salicylic (B10762653) acid, where the addition of dobutamine bleaches the formed complex, and the decrease in absorption is measured at 515 nm. researchgate.net Another method involves the reduction of Fe (III) by dobutamine in an acidic medium and subsequent chelation of Fe (II) with potassium ferricyanide, with the resulting bluish-green color measured at 720 nm. researchgate.net These methods have been validated for their linearity, with Beer's law being obeyed in specific concentration ranges. researchgate.net
Table 2: UV-Visible Spectrophotometric Methods for Dobutamine Determination
| Method | Principle | λmax (nm) | Linear Range (µg/mL) | Molar Absorptivity (L mol⁻¹ cm⁻¹) |
| Method A | Bleaching of Fe(III)-sulpho salicylic acid complex | 515 | 1 - 20 | 6.9494 X 10⁻⁴ |
| Method B | Reduction of Fe(III) and chelation of Fe(II) with Potassium ferricyanide | 720 | 0.4 - 3.0 | 1.1988 X 10⁵ |
Spectrofluorimetric Methods, Including Enzymatic Catalytic Approaches
Spectrofluorimetry offers higher sensitivity and selectivity compared to UV-Visible spectrophotometry for the determination of this compound. The method is based on the intrinsic fluorescence of dobutamine or its ability to quench the fluorescence of a fluorogenic reagent.
A simple and sensitive spectrofluorimetric method has been developed based on the measurement of the native fluorescence of dobutamine hydrochloride in 0.1N HCl. researchgate.net In this medium, the drug is stable and exhibits maximum emission intensity at 620 nm with an excitation wavelength of 278 nm. researchgate.net
Another highly sensitive spectrofluorimetric method involves an enzymatic catalytic approach. This method is based on the inhibitory effect of dobutamine hydrochloride on the hemoglobin-catalyzed reaction of H2O2 and L-tyrosine. biocrick.comchukkasmarsa.com The decrease in the fluorescence of the system is proportional to the concentration of dobutamine. This method has a linear range of 2.00 x 10⁻⁷ to 3.00 x 10⁻⁶ g/mL and a very low limit of detection of 4.83 x 10⁻⁹ g/mL. biocrick.com The method has been successfully applied to the determination of dobutamine in pharmaceutical formulations and urine. biocrick.com
Mass Spectrometry (MS) for Metabolite and Degradation Product Identification
Mass spectrometry, particularly when coupled with a separation technique like liquid chromatography (LC-MS), is an indispensable tool for the identification and structural elucidation of dobutamine metabolites and degradation products. It provides molecular weight information and fragmentation patterns that help in identifying unknown compounds.
LC-MS/MS has been used to characterize degradation products formed under various stress conditions. researchgate.net For example, in a forced degradation study, LC-MS/MS in positive electrospray ionization (ESI) mode was used to identify and propose structures for five degradation products of a particular drug. researchgate.net This approach is directly applicable to dobutamine to understand its degradation pathways.
Furthermore, a sensitive UHPLC-MS/MS method has been developed for the simultaneous quantification of dobutamine and milrinone (B1677136) in blood plasma. nih.govnih.gov This method, which uses only 20 µL of plasma, achieved a low limit of quantification (LLOQ) of 0.97 ng/mL for both analytes. nih.gov The use of ascorbic acid was found to be crucial in preventing the degradation of dobutamine in plasma samples. nih.govnih.gov In human urine, the major excretion products identified are the conjugates of dobutamine and 3-O-methyl dobutamine. drugbank.com
Gas chromatography coupled with mass spectrometry (GC-MS) has also been utilized for the quality control of dobutamine hydrochloride bulk material, specifically for detecting a mutagenic impurity, 2-bromopropane. researchgate.net
Electrochemical and Voltammetric Methods
Electrochemical and voltammetric methods represent a significant frontier in the analytical chemistry of this compound, offering high sensitivity, rapid analysis, and the ability to elucidate reaction mechanisms. These techniques are predicated on the electrochemical properties of the dobutamine molecule, particularly the oxidation of its catechol moiety.
Cyclic Voltammetry and Electrochemical Reaction Mechanisms
Cyclic voltammetry (CV) is a powerful electrochemical technique used to investigate the oxidation and reduction processes of dobutamine. Research has demonstrated that the electrochemical behavior of dobutamine, like other catecholamines, involves a complex electron transfer-chemical reaction-electron transfer (ECE) mechanism. orientjchem.orgingentaconnect.com This process is characterized by two reversible redox reactions that are interspersed with an irreversible chemical reaction. orientjchem.org
Studies utilizing a carbon nanotube electrode have shown that dobutamine exhibits a significantly faster intramolecular cyclization rate compared to primary amines like dopamine (B1211576) and norepinephrine (B1679862). orientjchem.org This accelerated rate is attributed to the presence of more complex substituents in the dobutamine structure and the fact that it is a secondary amine. orientjchem.org This understanding of the ECE process is crucial for developing novel and more effective electrochemical sensing strategies for dobutamine. orientjchem.org
The general ECE mechanism for catecholamines like dobutamine can be summarized as follows:
Electron Transfer (E): The initial step involves the oxidation of the catechol group of dobutamine to form dobutamine-o-quinone. This is a reversible electron transfer process.
Chemical Reaction (C): The highly reactive ortho-quinone then undergoes an intramolecular cyclization, which is an irreversible chemical reaction.
Electron Transfer (E): The product of the cyclization reaction can then undergo a further reversible electron transfer.
This ECE mechanism has been a subject of detailed study, enhancing the fundamental understanding of catecholamine electrochemistry. orientjchem.orgingentaconnect.com
Adsorptive Stripping Voltammetry
Adsorptive stripping voltammetry (AdSV) is a highly sensitive electroanalytical technique that has been successfully applied to the trace analysis of dobutamine. This method involves a preconcentration step where dobutamine is adsorbed onto the surface of a working electrode, followed by a voltammetric scan to measure the current produced by the oxidation of the accumulated analyte. ijpsr.com The effectiveness of AdSV lies in its ability to measure very low concentrations of analytes by exploiting their surface-active properties. ijpsr.com
Research has explored the use of various modified electrodes to enhance the sensitivity and selectivity of AdSV for dobutamine determination. For instance, a poly(acridine orange) film modified glassy carbon electrode has been shown to be effective. researchgate.netresearchgate.net Using this modified electrode, two oxidation peaks and one reduction peak for dobutamine were observed. researchgate.net The first oxidation peak current demonstrated a linear relationship with dobutamine concentration over a wide range. researchgate.netresearchgate.net
Similarly, a carbon paste electrode has been utilized for the adsorptive voltammetric determination of dobutamine in a sulfuric acid medium. researchgate.net This method also showed a good linear relationship between the peak current and the concentration of dobutamine. researchgate.net The table below summarizes key findings from studies on the adsorptive stripping voltammetry of dobutamine.
| Electrode Type | Linear Range (M) | Detection Limit (M) | Supporting Electrolyte | Reference |
| Poly(acridine orange) film modified glassy carbon electrode | 5.0 x 10⁻⁸ - 1.0 x 10⁻⁴ | 2.0 x 10⁻⁹ | 0.1 M HNO₃ | researchgate.netresearchgate.net |
| Carbon paste electrode | 3.0 x 10⁻⁹ - 1.0 x 10⁻⁶ | 1.5 x 10⁻⁹ | 0.1 mol/L H₂SO₄ | researchgate.net |
| Magnesium oxide microflowers–nafion composite film modified glassy carbon electrode | 1.0 x 10⁻⁶ - 3.0 x 10⁻⁵ | 9.2 x 10⁻⁸ | Not Specified | nih.gov |
These studies highlight the utility of AdSV as a simple, rapid, and reproducible method for the detection of dobutamine. researchgate.net The choice of electrode and experimental conditions, such as pH and accumulation time, are critical for optimizing the performance of the method. researchgate.netresearchgate.net
Hyphenated Techniques for Comprehensive Analysis (e.g., LC-MS, GC-MS)
Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are powerful tools for the comprehensive analysis of this compound. ajrconline.orgajpaonline.com These techniques, such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS), offer high sensitivity, specificity, and the ability to identify and quantify dobutamine and its related substances in complex matrices. ajrconline.org
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS, particularly with tandem mass spectrometry (LC-MS/MS), has been extensively used for the determination of dobutamine in biological samples. A sensitive and reliable LC-MS/MS method was developed for the quantification of dobutamine in rat heart tissue. ingentaconnect.com The method utilized electrospray ionization (ESI) in the positive ionization mode and monitored the precursor-to-product ion transition of m/z 302.1→107.1 for dobutamine. ingentaconnect.com This method demonstrated good linearity, accuracy, and precision, making it suitable for pharmacokinetic studies. ingentaconnect.com
Another study focused on the simultaneous analysis of dobutamine and milrinone in neonatal and pediatric blood plasma using ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS). nih.gov The addition of ammonium (B1175870) fluoride (B91410) to the eluent significantly enhanced the signal in positive ion mode, allowing for a low limit of quantification. nih.gov The use of ascorbic acid as a stabilizer was crucial to prevent the degradation of dobutamine in plasma samples. nih.gov
The following table summarizes the parameters of a validated LC-MS/MS method for dobutamine analysis:
| Parameter | Finding | Reference |
| Ion Transition (m/z) | 302.1 → 107.1 | ingentaconnect.comijpsr.com |
| Linear Range | 3.75 - 240 ng/g | ingentaconnect.com |
| Limit of Detection | 0.375 ng/g | ingentaconnect.com |
| Accuracy | 95.2% - 104.0% | ingentaconnect.com |
| Intra-day Precision (RSD) | 3.0% - 7.1% | ingentaconnect.com |
| Inter-day Precision (RSD) | 4.0% - 14.6% | ingentaconnect.com |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS has proven to be a valuable technique for the analysis of genotoxic impurities in dobutamine hydrochloride. A sensitive and specific GC-MS method was developed for the quantification of impurities such as methyl-p-toluene sulfonate, ethyl p-toluene sulfonate, and isopropyl p-toluene sulfonate at parts-per-million (ppm) levels. orientjchem.orgorientjchem.org This method is highly reliable for ensuring the purity and safety of the drug substance. orientjchem.org
Another application of GC-MS, coupled with headspace analysis, is the monitoring of trace levels of 2-bromopropane, a potential mutagenic impurity that can form during the synthesis of dobutamine hydrochloride. researchgate.net The method utilized a DB-624 analysis column with helium as the carrier gas for the effective separation and detection of this impurity. researchgate.net
The development and validation of these hyphenated methods are critical for quality control in the pharmaceutical industry, allowing for the sensitive detection and quantification of both the active pharmaceutical ingredient and any potential impurities.
Pre Clinical Experimental Models and Research Applications of Dobutamine Hydrobromide
In Vitro Cell Culture Models for Receptor and Signaling Pathway Studies
In vitro models are fundamental for dissecting the molecular and cellular mechanisms of dobutamine's action.
Cardiac Myocyte Models for Contractility and Calcium Flux
Isolated cardiac myocytes are a key in vitro model for studying the direct effects of dobutamine (B195870) on heart muscle cells, independent of systemic influences. Human iPSC-derived cardiomyocytes, which exhibit synchronous spontaneous contractions, are a biologically relevant model for this purpose. moleculardevices.com
Dobutamine's binding to β1-adrenergic receptors on cardiac myocytes initiates a signaling cascade. patsnap.com This activation stimulates adenylate cyclase, which converts ATP to cyclic AMP (cAMP). patsnap.com The subsequent increase in intracellular cAMP activates protein kinase A (PKA), which then phosphorylates several target proteins, including L-type calcium channels. patsnap.com This phosphorylation enhances the influx of calcium into the myocyte, a critical step for increasing myocardial contractility. patsnap.com Studies in isolated ventricular myocytes from rats have shown that changes in contractility are linked to alterations in cytosolic calcium transients. frontiersin.org
Furthermore, PKA phosphorylates phospholamban, a protein that regulates the sarcoplasmic reticulum Ca2+-ATPase (SERCA2a). patsnap.comnih.gov This action improves the reuptake of calcium into the sarcoplasmic reticulum, leading to enhanced myocardial relaxation (lusitropy). patsnap.com Research on ventricular tissues from mice has demonstrated that dobutamine administration can improve lusitropic function, particularly in aged models where it is initially impaired. nih.gov
| Parameter | Effect of Dobutamine | Underlying Mechanism |
|---|---|---|
| Contractility (Inotropy) | Increase | Increased calcium influx via PKA-mediated phosphorylation of L-type calcium channels. patsnap.com |
| Calcium Flux | Increased influx and reuptake | Enhanced calcium entry during action potential and improved reuptake into sarcoplasmic reticulum. patsnap.com |
| Relaxation (Lusitropy) | Enhancement | PKA-mediated phosphorylation of phospholamban, improving SERCA2a activity. patsnap.comnih.gov |
Receptor Expression Systems for Ligand Binding and Functional Assays
Receptor expression systems, such as those using Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells, are invaluable for studying the specific interactions between dobutamine and adrenergic receptors. nih.govresearchgate.net These systems allow researchers to express specific receptor subtypes (e.g., β1- and β2-adrenergic receptors) in isolation or combination to investigate binding affinity, selectivity, and functional consequences. researchgate.netbioduro.com
Ligand binding assays are used to measure the direct interaction between a ligand like dobutamine and its receptor. bioduro.com Functional assays, such as measuring the production of cAMP, quantify the cellular response following receptor activation. nih.gov For instance, studies in HEK293 cells have shown that dobutamine stimulates cAMP production, confirming functional β1-AR expression. researchgate.net These assays are crucial for determining a drug's efficacy and potency at a specific receptor. nih.gov Research has also utilized these systems to explore the formation of receptor heterodimers, such as between β1AR and β2AR, and how this might influence signaling pathways. researchgate.net
Isolated Organ Perfusion Studies (e.g., Langendorff Heart Preparations)
The Langendorff heart preparation is a classic ex vivo model that allows for the study of cardiac function in an intact, isolated heart, free from neuronal and hormonal influences. In this setup, a retrograde perfusion of the coronary arteries with a nutrient-rich solution maintains the heart's viability.
Studies using perfused mouse hearts have demonstrated that dobutamine significantly increases developed pressure. nih.gov This model is also used to assess the energetic efficiency of cardiac contraction. Research comparing dobutamine to high perfusate calcium found that dobutamine increased the ratio of developed pressure to myocardial oxygen consumption, indicating greater energetic efficiency. nih.gov This suggests that dobutamine produces a stronger contraction for the amount of oxygen consumed compared to other inotropic interventions. nih.gov
In Vivo Animal Models for Pharmacological Characterization
Hemodynamic Responses in Canine Models
Canine models have been extensively used to characterize the hemodynamic effects of dobutamine. In healthy, anesthetized dogs, dobutamine has been shown to increase heart rate, cardiac output, and the rate of left ventricular pressure change, while decreasing systemic vascular resistance. nih.gov Studies in conscious dogs with experimentally induced mitral regurgitation also showed a significant increase in aortic stroke volume during dobutamine infusion. kjvr.org
In canine models of chronic heart failure, dobutamine administration leads to a significant increase in cardiac output and left ventricular ejection fraction, coupled with a decrease in systemic vascular resistance. nih.gov These responses are comparable to those observed in human patients with chronic heart failure, making this a valuable pre-clinical model. nih.gov
| Model | Parameter | Observed Effect | Reference |
|---|---|---|---|
| Anesthetized Healthy Dogs | Heart Rate | Increase | nih.gov |
| Anesthetized Healthy Dogs | Cardiac Output | Increase | nih.gov |
| Anesthetized Healthy Dogs | Systemic Vascular Resistance | Decrease | nih.gov |
| Chronic Heart Failure Model | Cardiac Output | Increase | nih.gov |
| Chronic Heart Failure Model | LV Ejection Fraction | Increase | nih.gov |
| Mitral Regurgitation Model | Aortic Stroke Volume | Increase | kjvr.org |
Cardiovascular Effects in Rodent Models (e.g., mice, rats)
Rodent models are widely used to investigate the cardiovascular effects of dobutamine and the underlying molecular mechanisms. In mice, dobutamine administration has been shown to improve both systolic and diastolic (lusitropic) function. nih.gov Studies comparing young and aged mice revealed that while aged mice have impaired baseline diastolic function, dobutamine infusion improved these parameters to levels comparable to young mice. nih.gov
In rat models, dobutamine is used to pharmacologically emulate the autonomic changes seen during physical exercise, inducing sympathetic reactivity. researchgate.net Research in both spontaneously hypertensive rats and normal Wistar-Kyoto rats has utilized dobutamine to study its influence on cardiac dynamics and autonomic modulation. researchgate.net Animal studies have also noted that dobutamine produces less of an increase in heart rate for a given inotropic effect when compared to isoproterenol (B85558). researchgate.netnih.gov
Evaluation of Receptor Subtype Contributions in Animal Systems
In vitro radioligand binding assays using tissues from various animal species have provided precise measurements of dobutamine's affinity for different receptor subtypes. For instance, studies on rat heart and turkey erythrocyte membranes, which are rich in β1-receptors, showed that dobutamine has a significantly higher affinity for the β1 subtype compared to the β2 subtype found in frog heart and rat lung membranes. nih.gov Similarly, these experiments demonstrated a markedly greater affinity for α1-receptors (from rat heart and rabbit uterus) than for α2-receptors (from human platelets and rabbit uterus). nih.gov Such laboratory-based models are critical for establishing the fundamental selectivity of a compound at the molecular level.
In vivo studies in intact animal models, such as anesthetized dogs, have allowed researchers to observe the integrated physiological response to dobutamine and infer receptor contributions. In these experiments, dobutamine administration led to classic β1-mediated effects, such as increased heart rate and cardiac output. nih.gov The concurrent decrease in systemic vascular resistance suggested a β2-agonist effect. nih.gov By employing selective receptor blockade, researchers can further isolate these contributions. For example, when β-receptors were blocked in dogs, the underlying α-adrenergic effects were unmasked. nih.gov These studies concluded that dobutamine functions as an agonist at β1 and β2-adrenoceptors while acting as an antagonist at α1-adrenoceptors in the peripheral vasculature. nih.gov
The following table summarizes key findings from animal studies evaluating the contribution of different receptor subtypes to dobutamine's mechanism of action.
Table 1: Research Findings on Receptor Subtype Contributions in Animal Systems
| Animal Model/Tissue | Key Research Finding |
|---|---|
| Rat Heart, Turkey Erythrocyte | Demonstrated significantly greater affinity of dobutamine for the β1-adrenergic receptor subtype. nih.gov |
| Rat Lung, Frog Heart | Showed a lower affinity of dobutamine for the β2-adrenergic receptor subtype compared to β1. nih.gov |
| Rat Heart, Rabbit Uterus | Indicated a markedly greater affinity for the α1-adrenergic receptor subtype over the α2 subtype. nih.gov |
| Anesthetized Dogs | In vivo studies confirmed dobutamine acts as an agonist at β1 and β2-adrenoceptors. nih.gov |
Exploration of Theoretical Research Applications Beyond Established Uses
While dobutamine is primarily characterized by its cardiac effects, its interaction with adrenergic receptors present in other physiological systems opens avenues for investigative research beyond its established uses. These explorations in pre-clinical models help to uncover novel physiological roles for adrenergic pathways and potential new therapeutic concepts.
A significant area of non-cardiac research has been the role of adrenergic agonists in regulating fluid transport in the lungs. Specifically, studies have used dobutamine to investigate the mechanisms of alveolar liquid clearance (ALC), a critical process for resolving pulmonary edema. nih.gov In studies using anesthetized, ventilated rats, the administration of dobutamine was found to increase ALC by approximately 50% over a one-hour period compared to controls. nih.gov
This research was crucial in identifying the specific receptor subtype responsible for this effect. The pro-absorptive effect of dobutamine on alveolar fluid was blocked by the administration of ICI 118,551, a potent and specific β2-adrenergic antagonist. nih.gov Furthermore, the effect was also inhibited by amiloride, an inhibitor of epithelial sodium uptake, indicating that the β2-mediated fluid clearance is dependent on sodium transport. nih.gov These findings collectively demonstrate that the β2-adrenergic receptor, not the β1-receptor, mediates the stimulation of alveolar epithelial sodium and fluid transport. nih.gov
Further research in rat models of acute lung injury induced by lipopolysaccharide confirmed that dobutamine enhances alveolar fluid reabsorption. nih.gov This study provided additional mechanistic insight, suggesting that dobutamine's effect may be linked to the increased expression of water channels aquaporin-1 (AQP1) and aquaporin-5 (AQP5) in the lung. nih.gov
The table below details the findings from these investigative studies on dobutamine's role in non-cardiac systems.
Table 2: Research Findings in Non-Cardiac Investigative Studies
| Animal Model | Research Focus | Key Finding |
|---|---|---|
| Anesthetized, Ventilated Rats | Alveolar Liquid Clearance (ALC) | Dobutamine increased ALC by approximately 50%. nih.gov |
| Anesthetized, Ventilated Rats | Receptor Contribution to ALC | The increase in ALC was mediated by the β2-adrenergic receptor, as the effect was blocked by a specific β2 antagonist. nih.gov |
| Rat Model of Acute Lung Injury | ALC in Pathological State | Dobutamine improved alveolar fluid reabsorption in lipopolysaccharide-induced lung injury. nih.gov |
Emerging Research Frontiers and Future Perspectives for Dobutamine Hydrobromide
Advanced Mechanistic Studies at Sub-molecular Resolution
Recent advancements in structural biology have provided an unprecedented view of dobutamine's interaction with its primary target, the β1-adrenergic receptor (β1-AR). Cryo-electron microscopy (cryo-EM) and X-ray crystallography have successfully resolved the structure of dobutamine (B195870) bound to the β1-AR, offering insights at a sub-molecular level. researchgate.netpdbj.orgrcsb.orgnih.gov
These structural studies reveal that upon binding, dobutamine induces a significant contraction of the catecholamine-binding pocket, approximately 1 Å smaller compared to the antagonist-bound state. researchgate.netnih.gov A critical interaction involves hydrogen bonding between the ligand and specific, conserved serine residues within the receptor's transmembrane helices. For instance, as a partial agonist, dobutamine interacts principally with Ser5.42 in transmembrane helix 5, whereas full agonists are capable of forming hydrogen bonds with both Ser5.42 and Ser5.46. researchgate.netnih.govrcsb.org Dobutamine's lack of a β-hydroxyl group, present in other agonists, also reduces the number of potential hydrogen bonds it can form with residues in helices 3 and 7, a factor believed to contribute to its partial agonist profile. nih.gov
Molecular dynamics (MD) simulations have complemented these static structures by providing a dynamic view of the receptor-ligand complex. These computational studies support the local conformational flexibility observed in the cryo-EM structures and help explain the different stabilities of the receptor-G protein complex when bound to ligands of varying efficacies. pdbj.orgrcsb.orgacs.org For example, MD simulations show that the intermediate state complex, comprising the β1-AR and the Gs protein, is less stable when bound to a partial agonist like dobutamine compared to a full agonist. pdbj.orgrcsb.org This detailed understanding of the binding energetics and conformational changes is crucial for interpreting the drug's pharmacological effects.
| Residue | Location | Type of Interaction | Significance |
|---|---|---|---|
| Asp1213.32 | Transmembrane Helix 3 | Hydrogen Bond | Anchors the secondary amine group of the agonist. nih.gov |
| Ser2125.42 | Transmembrane Helix 5 | Hydrogen Bond | Key interaction for both partial and full agonists. researchgate.netnih.gov |
| Asn3297.39 | Transmembrane Helix 7 | Hydrogen Bond | Interacts with the catecholamine head of the agonist. nih.gov |
| Asn3106.55 | Transmembrane Helix 6 | Hydrogen Bond | Interacts with the meta-hydroxyl equivalent group. nih.gov |
Rational Design of Dobutamine Analogues with Tailored Pharmacological Profiles
The detailed structural and mechanistic knowledge of the dobutamine-β1-AR interaction serves as a solid foundation for the rational design of new analogues with more specific or novel pharmacological properties. rcsb.orgrcsb.org The core principles for this design process are derived from extensive structure-activity relationship (SAR) studies. gpatindia.comkarger.com
Key SAR principles indicate that a primary or secondary aliphatic amine separated by two carbons from the substituted benzene (B151609) ring is crucial for high agonist activity. gpatindia.com The size and nature of the substituent on the nitrogen atom (R¹) are critical for receptor selectivity; increasing the size tends to decrease α-receptor activity and increase β-receptor activity. gpatindia.com The presence of a large arylalkyl group can enhance β-selectivity and lipophilicity, potentially leading to a longer duration of action. gpatindia.com
Building on these principles, research has moved towards creating "biased agonists." researchgate.netahajournals.org A biased agonist is a ligand that, upon binding to a receptor, preferentially activates one of several downstream signaling pathways over others. nih.govfrontiersin.org This concept is highly attractive for drug development as it could allow for the design of compounds that trigger a desired therapeutic effect (e.g., Gs protein-mediated inotropy) while minimizing engagement with pathways that cause side effects (e.g., β-arrestin recruitment). researchgate.netnih.gov Research has identified dobutamine as a Gs-biased agonist at the β2-adrenoceptor, showing minimal interaction with β-arrestin. researchgate.net This opens a promising avenue for designing dobutamine analogues that are finely tuned to be highly selective for specific G protein pathways at the β1-AR, potentially offering improved therapeutic profiles. One study has reported the successful synthesis of 6'-substituted dobutamine analogues, demonstrating the feasibility of modifying its structure to explore new pharmacological space. koreascience.kr
| Structural Feature | Effect on Activity | Reference |
|---|---|---|
| Substitutions on Phenyl Ring | Hydroxylation at the 3-(meta) and 4-(para) positions (catechol) increases potency at α- and β-adrenoceptors. | karger.com |
| Amine Group | A primary or secondary aliphatic amine is essential for high agonist activity. | gpatindia.com |
| N-substituent (R¹) | Increasing the size of the R¹ group decreases α-receptor activity and increases β-receptor activity. | gpatindia.com |
| Side Chain | The methyl group on the carbon alpha to the nitrogen contributes to α-receptor selectivity. | gpatindia.com |
Integration of Computational Chemistry and Machine Learning in Drug Discovery and Optimization
Computational chemistry and machine learning are becoming indispensable tools in modern drug discovery, and their application to dobutamine is an emerging research frontier. researchgate.netdntb.gov.ua Techniques such as molecular docking and structure-based virtual screening are being used to explore the interactions of dobutamine and its derivatives with various biological targets. nih.govnih.gov
These in silico methods allow researchers to screen large databases of compounds virtually, predicting their binding affinity and mode of interaction with a target protein. researchgate.netdntb.gov.ua For example, molecular docking studies have been used to investigate dobutamine's potential as an inhibitor for the main protease of SARS-CoV-2, identifying key interactions within the enzyme's active site. researchgate.netnih.govresearchgate.net Another in silico screening study identified dobutamine as a potential ligand for the estrogen receptor α (ERα), a finding that was later confirmed by in vitro assays. nih.govnih.gov Further computational studies have explored dobutamine's inhibitory potential against enzymes like acetylcholinesterase and butyrylcholinesterase. jdigitaldiagnostics.com
These studies highlight how computational approaches can rapidly identify potential new applications or off-target effects for existing drugs like dobutamine, a process known as drug repurposing. nih.gov While specific machine learning models for quantitative structure-activity relationship (QSAR) of dobutamine are not yet widely published, the data generated from these screening and docking studies provide the necessary foundation for developing such models. Future research will likely leverage machine learning to build predictive models that can design novel dobutamine analogues with optimized properties, such as improved binding affinity, selectivity, or specific "biased" signaling profiles, thereby accelerating the drug development cycle.
| Study Type | Target Investigated | Key Finding | Reference |
|---|---|---|---|
| Virtual Screening / Molecular Docking | SARS-CoV-2 Main Protease | Dobutamine identified as a potential inhibitor, demonstrating possible interactions with the active site. | researchgate.netnih.gov |
| Virtual Screening / Molecular Docking | Estrogen Receptor α (ERα) | Predicted and later confirmed that dobutamine can act as an agonist for ERα. | nih.govnih.gov |
| Molecular Docking | Acetylcholinesterase (AChE) / Butyrylcholinesterase (BChE) | Dobutamine showed a strong inhibitory effect on BChE and a moderate effect on AChE. | jdigitaldiagnostics.com |
| Molecular Docking | β1-Adrenergic Receptor | Generated contact maps showing close interactions with specific receptor residues. | researchgate.net |
Studies on Interaction with Other Signaling Molecules or Biological Systems in Research Contexts
Beyond its well-established role in adrenergic signaling, emerging research is uncovering dobutamine's interactions with other, seemingly unrelated, biological pathways. These findings open up new avenues for both basic research and potential therapeutic repurposing.
A significant discovery is dobutamine's ability to modulate the Hippo signaling pathway by inhibiting the activity of its downstream effector, the Yes-Associated Protein (YAP). This was demonstrated in a study where dobutamine treatment was found to enhance the hematopoietic differentiation of human induced pluripotent stem cells (hiPSCs) into hematopoietic stem and progenitor cells (HSPCs). The study concluded that dobutamine's inhibitory effect on YAP was most effective during the endothelial-to-hematopoietic transition, resulting in an increased yield of HSPCs.
In addition to the Hippo pathway, in silico screening followed by in vitro validation has shown that dobutamine can act as an agonist at the estrogen receptor α (ERα). nih.govnih.gov This was an unexpected finding, identifying dobutamine as one of the first β-adrenergic receptor agonists to also possess estrogenic activity. nih.gov Another study investigating dobutamine's effect on various enzymes found that it could inhibit cholinesterases, with a particularly strong inhibitory effect on butyrylcholinesterase (BChE). jdigitaldiagnostics.com These interactions are distinct from its primary cardiovascular effects and suggest a broader pharmacological profile than previously understood.
| Interacting System/Molecule | Observed Effect | Research Context | Reference |
|---|---|---|---|
| Hippo Signaling Pathway / YAP | Inhibition of YAP activity. | Enhancement of hematopoietic stem cell production from hiPSCs. | [From First Search] |
| Estrogen Receptor α (ERα) | Agonist activity. | Identified as an endocrine-disrupting chemical in a computational and in vitro screen. | nih.govnih.gov |
| Butyrylcholinesterase (BChE) | Inhibitory activity. | In vitro and in silico enzyme activity screening. | jdigitaldiagnostics.com |
| Acetylcholinesterase (AChE) | Inhibitory activity. | In vitro and in silico enzyme activity screening. | jdigitaldiagnostics.com |
Development of Novel Research Tools Utilizing Dobutamine Hydrobromide's Properties
The specific pharmacological properties of dobutamine are being leveraged to develop and refine research and diagnostic tools, particularly in the field of cardiovascular imaging. Furthermore, its chemical structure provides a scaffold for the potential creation of more advanced molecular probes.
A prominent application is in myocardial perfusion imaging, where dobutamine is used as a pharmacological stress agent to mimic the effects of exercise. snmjournals.orgyoutube.com In these tests, dobutamine infusion is combined with radiolabeled tracers, such as Thallium-201 (²⁰¹Tl) or Technetium-99m (⁹⁹mTc) agents like sestamibi and tetrofosmin, to assess myocardial blood flow and detect coronary artery disease in patients unable to perform physical exercise. snmjournals.orgahajournals.orgplos.org Studies have analyzed the uptake of these radiotracers during dobutamine-induced stress to understand the relationship between blood flow and tracer distribution, helping to refine these diagnostic procedures. ahajournals.orgahajournals.org
Looking forward, the dobutamine scaffold is a candidate for the development of more sophisticated research tools. For instance, creating fluorescently labeled dobutamine analogues could allow for real-time visualization of β1-AR trafficking and distribution in living cells, providing deeper insights into receptor pharmacology. While specific dobutamine-based fluorescent probes are not yet widely available, the successful development of photoaffinity probes for the closely related dopamine (B1211576) receptors serves as a blueprint for future work. nih.govchemrxiv.orgsyr.edunih.gov Such probes, which can be covalently cross-linked to their target receptor upon photoactivation, would be invaluable for identifying and characterizing the receptor's binding pocket and its interacting partners. nih.gov
| Tool/Method | Principle | Application | Status |
|---|---|---|---|
| Pharmacological Stress with Radiotracers (e.g., ⁹⁹mTc-sestamibi, ²⁰¹Tl) | Dobutamine induces hyperemia, and the distribution of the co-administered radiotracer reveals myocardial perfusion. | Non-invasive diagnosis of coronary artery disease. | Established |
| Fluorescent Dobutamine Analogues | A fluorophore is attached to the dobutamine molecule to allow for visualization via microscopy. | Studying receptor dynamics, localization, and trafficking in real-time. | Future/Proposed |
| Dobutamine-based Photoaffinity Probes | A photoreactive group is incorporated into the dobutamine structure to allow for covalent binding to the receptor upon UV light exposure. | Irreversibly labeling the β1-AR to map the binding site and identify interacting proteins. | Future/Proposed |
Q & A
Q. What physicochemical properties of dobutamine hydrobromide are critical for designing in vitro pharmacological assays?
this compound's solubility in aqueous solutions (e.g., water) and its LogP value (4.14970) are essential for determining its stability and bioavailability in experimental buffers. Researchers must account for its melting point (184–186°C) when preparing stock solutions to avoid thermal degradation. For receptor-binding studies, its selective agonism of β1-adrenergic receptors (over α1- and β2-AR) requires careful concentration calibration to avoid off-target effects .
Q. How can researchers ensure the purity of this compound in pharmaceutical-grade experiments?
Standardized methods include thin-layer chromatography (TLC) with cellulose plates and a solvent mixture of 1-propanol, water, and acetic acid (16:8:1) to detect impurities. Heavy metal and arsenic content should be tested using Method 1 (e.g., ≤20 ppm lead, ≤2 ppm arsenic). For advanced validation, high-performance liquid chromatography (HPLC) coupled with certified reference materials (CRMs) is recommended .
Q. What safety protocols are mandatory when handling this compound in laboratory settings?
Due to its reproductive toxicity risk (H361 hazard code), researchers must use protective gloves, eyewear, and ventilated workspaces. Avoid skin contact, inhalation, or ingestion (H302+H312+H332). Safety data sheets (SDS) mandate pre-experiment training and protocols for spill management, including immediate decontamination with water and proper waste disposal .
Advanced Research Questions
Q. How can contradictions in dobutamine’s hemodynamic data be resolved during cardiac output studies?
Dobutamine’s dose-dependent effects on β1-AR (inotropic) vs. β2/α1-AR (vasodilatory/vasoconstrictive) may lead to conflicting results. To address this, design dose-response curves with incremental dosing (5–40 μg/kg/min) and integrate multimodal monitoring (e.g., echocardiography + arterial pressure catheters). Statistical normalization to baseline hemodynamic parameters (e.g., stroke volume, systemic vascular resistance) is critical .
Q. What methodological advantages does 2D speckle-tracking echocardiography offer over low-dose dobutamine stress echocardiography (DSE) in assessing myocardial viability?
2D speckle-tracking quantifies longitudinal strain with less subjectivity compared to DSE’s visual interpretation of wall motion. It reduces reliance on operator expertise and provides reproducible strain parameters (e.g., global longitudinal strain) for predicting left ventricular recovery post-STEMI. This method supports automated algorithms for large-scale clinical trials .
Q. How should researchers design in vivo studies to evaluate dobutamine’s pharmacokinetic-pharmacodynamic (PK-PD) relationships in disease models?
Use stratified animal groups (e.g., 6–8 subjects/group) with controlled variables: weight (20–25g mice), route (intraperitoneal vs. oral), and scopolamine-induced models for comparative analysis. Include washout periods to avoid cross-effects and validate plasma concentrations via LC-MS/MS. Align endpoints (e.g., heart rate variability, ejection fraction) with human biomarkers for translational relevance .
Q. What strategies mitigate batch-to-batch variability in this compound for longitudinal studies?
Source certified reference materials (CRMs) from accredited suppliers (e.g., USP standards) and validate each batch via dissolution testing and stability assays (e.g., accelerated aging at 40°C/75% RH). For in-house synthesis, adhere to ICH Q3 guidelines for impurity profiling and use orthogonal analytical methods (e.g., NMR + HPLC) for cross-verification .
Methodological Frameworks for Research Design
Q. How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) be applied to dobutamine-related research questions?
- Feasible: Ensure access to specialized equipment (e.g., echocardiography, HPLC) and ethical approval for animal/human studies.
- Novel: Investigate understudied areas like dobutamine’s role in septic shock or its interaction with novel β-blockers.
- Ethical: Adhere to OSHA and institutional guidelines for hazardous compound handling .
Q. What statistical approaches are optimal for analyzing conflicting results in dobutamine’s receptor-binding assays?
Use multivariate regression to isolate confounding variables (e.g., pH, temperature) and apply Bland-Altman plots for method-comparison studies. For receptor selectivity data, hierarchical Bayesian modeling improves precision in small-sample studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
